3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine
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Overview
Description
3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring is synthesized through a series of reactions involving halogenation and amination.
Introduction of the Imidazole Moiety: The imidazole group is introduced via a nucleophilic substitution reaction, where the imidazole reacts with an appropriate pyridine derivative under controlled conditions.
Final Assembly: The final compound is obtained by coupling the imidazole-substituted pyridine with a suitable bromine and chlorine source under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Processing: Utilizing large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyridine and imidazole derivatives.
Scientific Research Applications
3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a tool in studying biological pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine: Unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms.
N-(pyridin-2-yl)amides: Similar in structure but lack the bromine and chlorine substitutions.
3-bromoimidazo[1,2-a]pyridines: Share the imidazole and bromine components but differ in the overall structure and substitution pattern.
Uniqueness
This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-bromo-5-chloro-N-(2-imidazol-1-ylethyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClN4/c11-9-5-8(12)6-15-10(9)14-2-4-16-3-1-13-7-16/h1,3,5-7H,2,4H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXWOBLXGVEJOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCNC2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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